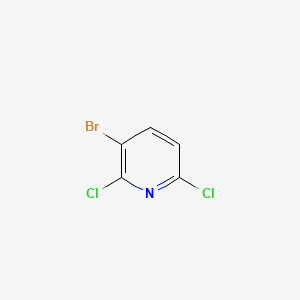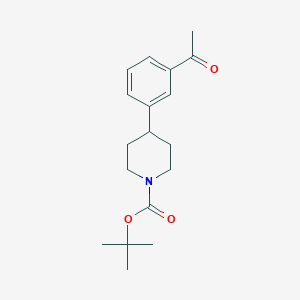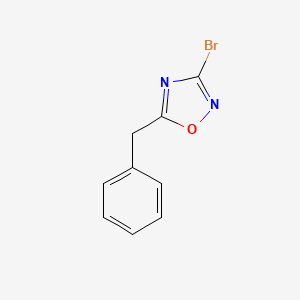
4-(chloromethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-methyl-1H-pyrazole, also known as CMMP, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a very useful compound due to its unique properties and wide range of applications. It is a versatile compound that can be used in a number of different laboratory experiments, and it has been used in many different areas of research, including biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacological Intermediates
- Versatile Intermediate for Disubstituted Pyrazolopyrimidines : A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been synthesized as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, highlighting the utility of chloromethyl pyrazole derivatives in medicinal chemistry (Ogurtsov & Rakitin, 2021).
Antimicrobial and Antitumor Agents
- Biological Properties of Pyrazoles : Research has shown that novel isolated or fused heterocyclic ring systems containing the pyrazole moiety, such as 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives, possess significant antibacterial and antitumor activities. This underscores the potential of chloromethyl pyrazole derivatives in developing new therapeutic agents (Hamama et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Chloromethyl pyrazole derivatives have been investigated for their role as corrosion inhibitors. Compounds like 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole] demonstrated high anticorrosion activity in hydrochloric acid solutions, indicating their potential application in protecting metals from corrosion (Ouali et al., 2013).
Molecular Docking and Anti-Diabetic Studies
- Anti-Diabetic Potential : A study on benzimidazole-pyrazoline hybrid molecules, synthesized through a series of reactions involving pyrazoline derivatives, highlighted their potential as anti-diabetic agents. The compounds showed significant α-glucosidase inhibition activity, suggesting the importance of pyrazoline derivatives in the development of new treatments for diabetes (Ibraheem et al., 2020).
Tautomerism and Structural Studies
- Tautomerism of NH-Pyrazoles : Structural studies of NH-pyrazoles, including derivatives like 3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole, have provided insights into the tautomerism of these compounds. Understanding tautomerism is crucial for the design of pyrazole-based compounds with desired biological and chemical properties (Cornago et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYMVNVREOOVEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
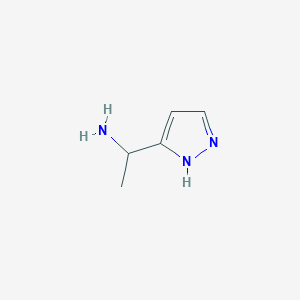
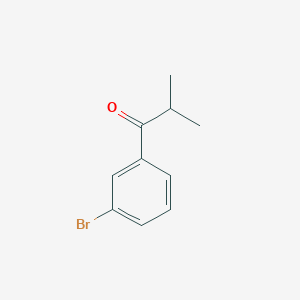
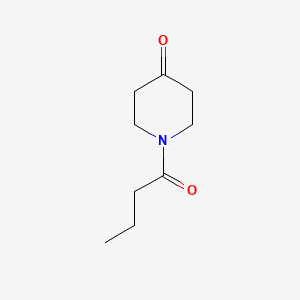
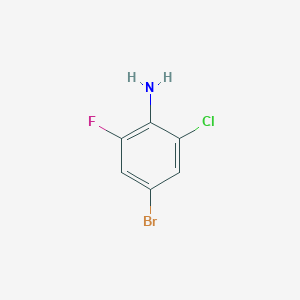
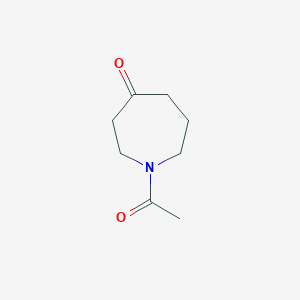
acetic acid](/img/structure/B1287605.png)

